![molecular formula C14H11F3N2OS B2453446 2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 141841-74-9](/img/structure/B2453446.png)

2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

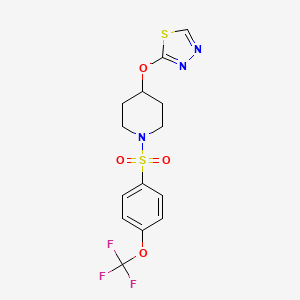

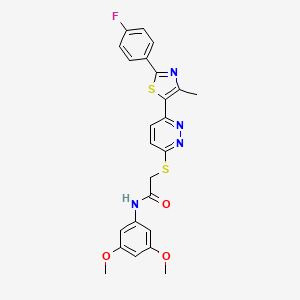

2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, is a topic of significant interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular formula of this compound is C13H10F3N3OS . It has an average mass of 313.298 Da and a mono-isotopic mass of 313.049652 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

The compound has been studied for its reactivity and utility in organic synthesis. For instance, Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the compound's role in the preparation of thione and methylated derivatives for potential applications in medicinal chemistry and material science (Bradiaková et al., 2009). Similarly, the synthesis of novel organic-soluble polyamide-imides bearing flexible ether and sulfide links showcases the compound's utility in material science, offering insights into its use in developing high-performance polymers with outstanding solubility and thermal stability (Shockravi et al., 2009).

Material Science and Polymer Chemistry

Research by Shockravi et al. (2009) illustrates the application of derivatives in synthesizing novel polyamide-imides, highlighting the potential of these compounds in creating materials with exceptional thermal stability and solubility properties. This research underpins the relevance of such chemical entities in developing new materials for industrial applications, particularly in areas requiring materials that withstand high temperatures while maintaining structural integrity (Shockravi et al., 2009).

Chemical Analysis and Structural Studies

The study of polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, by Suresh et al. (2007) provides an example of how structural analysis and supramolecular aggregation studies contribute to understanding the chemical behavior and interaction patterns of such compounds. This kind of research is crucial for designing molecules with desired physical and chemical properties for specific applications (Suresh et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is known to play an important role in pharmaceuticals and agrochemicals . .

Mode of Action

Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemische Analyse

Biochemical Properties

The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives are thought to contribute to their biological activities .

Cellular Effects

Tfmp derivatives are known to exhibit various biological activities, which suggests that they may interact with various types of cells and cellular processes .

Molecular Mechanism

It is known that the biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c1-21-13-11(6-3-7-18-13)12(20)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXKQQIPTHGGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2453363.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2453364.png)

![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)

![benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2453370.png)

![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)

![2-(4-Ethoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2453375.png)

![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)